molecular formula C17H11Cl2F3N2O B2837434 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 477889-38-6

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2837434
CAS No.: 477889-38-6
M. Wt: 387.18
InChI Key: TWZSXJPEMKQZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dichloro Groups: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via nucleophilic aromatic substitution, using a suitable phenol derivative and a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoxaline: Lacks the dimethylphenoxy and trifluoromethyl groups, resulting in different chemical properties and applications.

    2-(2,3-Dimethylphenoxy)quinoxaline: Lacks the dichloro and trifluoromethyl groups, leading to variations in reactivity and biological activity.

    3-(Trifluoromethyl)quinoxaline:

Uniqueness

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel compounds with tailored properties.

Properties

IUPAC Name

6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-14(9(8)2)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSXJPEMKQZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.